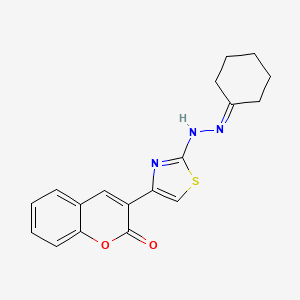
3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Gomha and Khalil (2012) explored the use of ultrasound irradiation in synthesizing novel series of 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones. This technique enabled rapid synthesis and the authors evaluated the cytotoxic activities of these compounds against HaCaT cells (human keratinocytes), finding potent cytotoxic activity in compound 5a (Gomha & Khalil, 2012).
Antibacterial and Antioxidant Activities
Mahmoodi and Ghodsi (2017) synthesized novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides. Their research focused on evaluating these compounds for their antibacterial and antioxidant activities. Many of these compounds demonstrated good biological capacity compared to reference compounds (Mahmoodi & Ghodsi, 2017).
Antimicrobial Polyurethane Coating
El‐Wahab et al. (2014) investigated the antimicrobial properties of a coumarin-thiazole derivative (2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one) when incorporated into a polyurethane varnish formula. This study revealed that coatings containing this derivative exhibited significant antimicrobial effects (El‐Wahab et al., 2014).
Detection of Cr3+ in Living Cells
Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions. This probe exhibited significant fluorescence quenching upon complexation with Cr3+, demonstrating its potential application in detecting Cr3+ in living cells (Mani et al., 2018).
Synthesis of Multifunctional Compounds
Several studies have focused on the synthesis of multifunctional compounds incorporating the 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one structure. These compounds were synthesized using various methods, including microwave irradiation and multicomponent reactions, and evaluated for their antimicrobial, antifungal, and cytotoxic activities (Pavurala & Vedula, 2015; Harikrishna et al., 2015; Darwish et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, which play crucial roles in cellular processes .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one .
Propriétés
IUPAC Name |
3-[2-(2-cyclohexylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h4-6,9-11H,1-3,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQMJPTPNEBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

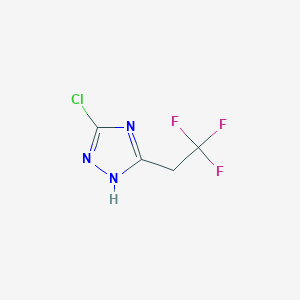
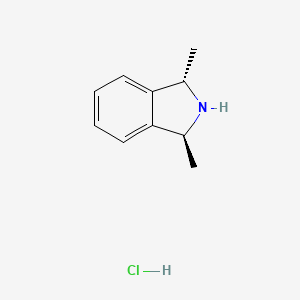
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)

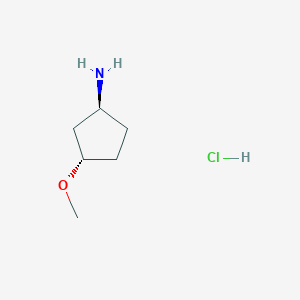
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)
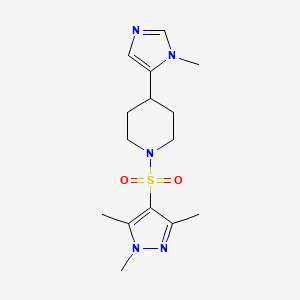
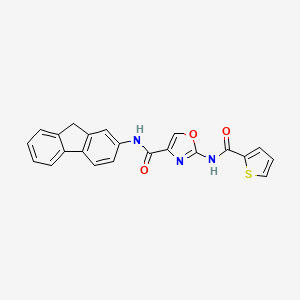
![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)